Tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate is an organosilicon compound with the molecular formula C27H38O3Si. It features a tert-butyl group, a cyclohexanecarboxylate moiety, and a tert-butyldiphenylsilyl ether functionality. This compound is typically encountered as a solid or liquid and is characterized by its high purity levels, often exceeding 95% . The presence of the silyl group enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.
As mentioned earlier, information regarding the specific biological activity or mechanism of action for this compound is not available.
The synthesis of tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate typically involves the following steps:
This multi-step synthesis allows for precise control over the final product's structure and purity.
Tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate finds utility in various fields:
Several compounds share structural features with tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl cyclohexanecarboxylate | Cyclohexane ring with a tert-butyl carboxylate | Lacks silylation; simpler structure |
| Tert-butyldimethylsilyl cyclohexanecarboxylate | Cyclohexane ring with dimethylsilyl group | Less sterically hindered compared to diphenyl variant |
| Tert-butyl 4-(phenoxy)cyclohexanecarboxylate | Phenolic ether instead of silyl ether | Different functional group; potential for varied reactivity |
Tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate stands out due to its unique combination of steric hindrance from both the tert-butyl and diphenylic groups, which may influence its reactivity and interactions differently compared to simpler analogs.
The molecular formula of tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate is C₂₇H₃₈O₃Si, representing a complex organosilicon compound with significant structural complexity [1] [2]. The compound possesses a Chemical Abstracts Service registry number of 1010086-31-3, establishing its unique chemical identity in the literature [1] [3]. The molecular weight has been precisely determined to be 438.67 grams per mole through standard atomic mass calculations [1] [2] [3].
Table 1: Molecular Weight Analysis of tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 27 | 12.011 | 324.297 |
| Hydrogen | 38 | 1.008 | 38.304 |
| Oxygen | 3 | 15.999 | 47.997 |
| Silicon | 1 | 28.085 | 28.085 |
| Total | 69 | - | 438.68 |
The systematic International Union of Pure and Applied Chemistry name for this compound is Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, 1,1-dimethylethyl ester, reflecting its complete structural designation [2] [3]. The molecular architecture encompasses three distinct functional domains: a cyclohexane ring system serving as the central scaffold, a tert-butyldiphenylsilyl protecting group, and a tert-butyl ester functionality . The elemental composition reveals a carbon-rich structure with 27 carbon atoms accounting for approximately 74% of the total molecular weight, while the single silicon atom contributes 6.4% to the overall mass [1] [2].
The compound exhibits significant molecular complexity with a total of 69 atoms, distributed across four different elements [2]. The hydrogen content, comprising 38 atoms, reflects the saturated nature of the cyclohexane ring and the extensive alkyl substitution patterns present in both protecting group moieties [1] [3]. The three oxygen atoms serve critical roles in defining the compound's reactivity profile, with two oxygen atoms participating in the silyl ether linkage and one oxygen atom forming part of the ester carbonyl group [2] .
The stereochemical landscape of tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate is governed by the fundamental principles of cyclohexane conformational behavior and the spatial arrangements of its bulky substituents [5] [6]. Cyclohexane derivatives adopt chair conformations to minimize ring strain, with bond angles approaching the ideal tetrahedral value of 109.5 degrees, thereby eliminating both angle strain and torsional strain [5] [6] [7].
The 1,4-disubstitution pattern in this compound creates specific stereochemical constraints that influence the overall molecular geometry [8]. In 1,4-disubstituted cyclohexanes, two primary stereoisomeric forms are possible: cis and trans arrangements [8]. The cis-1,4-dimethylcyclohexane analogue possesses a plane of symmetry passing through the substituted carbon atoms, rendering it optically inactive and existing in a meso form [8]. Conversely, trans-1,4-disubstituted systems can adopt either diaxial or diequatorial arrangements through chair-chair interconversion [8].
The presence of two exceptionally bulky substituents - the tert-butyldiphenylsilyl group and the tert-butyl ester moiety - creates substantial steric demands that strongly favor equatorial positioning [9] [10]. The tert-butyldiphenylsilyl group, with its significant steric bulk arising from both the tert-butyl group and two phenyl rings, exhibits a pronounced preference for equatorial orientation to minimize 1,3-diaxial interactions [11] [12]. Similarly, the tert-butyl ester group, being one of the most sterically demanding ester functionalities, also strongly favors the equatorial position [10].
Table 2: Steric Energy Contributions in Substituted Cyclohexane Systems
| Substituent Position | Energy Penalty (kcal/mol) | Stability Ranking |
|---|---|---|
| Both Equatorial | 0.0 | Most Stable |
| One Axial, One Equatorial | 1.8-4.9 | Intermediate |
| Both Axial | 3.6-9.8 | Least Stable |
The conformational equilibrium is heavily biased toward the diequatorial arrangement, with the diaxial conformation being energetically prohibitive due to severe steric clashing between the bulky substituents and axial hydrogen atoms [13] [14]. The energy difference between equatorial and axial conformations for tert-butyl groups alone is approximately 4.9 kilocalories per mole, representing one of the largest conformational energy differences observed in cyclohexane systems [10].
The conformational analysis of tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate reveals a system dominated by steric interactions between the bulky substituents and the cyclohexane ring framework [6] [9]. The chair conformation represents the global minimum energy structure for this compound, with the cyclohexane ring adopting a geometry that minimizes both angle strain and torsional strain [5] [6].
The chair-chair interconversion, which occurs rapidly at room temperature with an energy barrier of approximately 45 kilojoules per mole for unsubstituted cyclohexane, becomes significantly biased in this heavily substituted system [15]. The equilibrium position strongly favors the conformer in which both the tert-butyldiphenylsilyl group and the tert-butyl ester occupy equatorial positions [13] [9]. This preference arises from the substantial steric penalty associated with placing either of these bulky groups in axial orientations [10].
The tert-butyldiphenylsilyl protecting group introduces particularly severe steric constraints due to its three-dimensional bulk [11] [12]. The silicon atom, being larger than carbon, creates a longer bond length to oxygen (1.6 angstroms) compared to carbon-oxygen bonds (1.4 angstroms), which partially alleviates some steric interactions [16]. However, the overall steric demand of the tert-butyldiphenylsilyl group, with its tert-butyl and two phenyl substituents, creates significant 1,3-diaxial interactions when placed in an axial position [12].
Table 3: Conformational Energy Analysis
| Conformation | Relative Energy (kcal/mol) | Population at 298K (%) |
|---|---|---|
| Diequatorial | 0.0 | >99.5 |
| Mixed (TBDPS axial) | +6.5 | <0.3 |
| Mixed (tBu ester axial) | +4.9 | <0.2 |
| Diaxial | +11.4 | <0.001 |
The boat conformation, while theoretically accessible, is rendered highly unfavorable due to the additional steric interactions between the bulky substituents and the flagpole hydrogens [17] [7]. The boat form experiences approximately 30 kilojoules per mole of additional strain energy compared to the chair form, making it essentially inaccessible under normal conditions [7]. The twist-boat conformation, while slightly more stable than the boat form by approximately 7 kilojoules per mole, remains energetically prohibitive due to the extreme steric bulk of the substituents [7].
The conformational preferences are further influenced by electronic effects arising from the silicon-oxygen bond polarization [16]. The silicon-oxygen bond exhibits significant ionic character due to the electronegativity difference between silicon (1.90) and oxygen (3.44), creating a dipole moment that can influence the preferred conformational arrangements [16]. This electronic contribution, while secondary to steric effects, provides additional stabilization to the diequatorial conformation through favorable dipole-dipole interactions [16].
The electronic and steric properties of the tert-butyldiphenylsilyl and tert-butyl ester moieties play crucial roles in determining the overall chemical behavior and conformational preferences of tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate [11] [18]. The tert-butyldiphenylsilyl group, commonly employed as a protecting group for alcohols, exhibits exceptional stability under a wide range of reaction conditions due to its unique electronic and steric characteristics [11] [19].
The silicon atom in the tert-butyldiphenylsilyl moiety adopts a tetrahedral geometry with sp³ hybridization, consistent with most organosilicon compounds [20] [21]. The electronic configuration of silicon ([Ne] 3s² 3p²) enables the formation of four covalent bonds through the utilization of 3s and 3p orbitals [22] [23]. The silicon-oxygen bond exhibits significant polarization, with silicon bearing a partial positive charge (δ+) and oxygen carrying a partial negative charge (δ-) due to the substantial electronegativity difference of 1.54 units [16].
Table 4: Electronic Properties of Key Functional Groups
| Functional Group | Electronegativity | Bond Length (Å) | Bond Strength (kJ/mol) |
|---|---|---|---|
| Si-O (silyl ether) | 1.54 difference | 1.60 | 452 |
| C-O (ester) | 0.89 difference | 1.43 | 360 |
| C=O (carbonyl) | - | 1.23 | 715 |
The tert-butyl groups in both the silyl protecting group and ester mojeity contribute significant steric bulk through hyperconjugative effects [18] [24]. Hyperconjugation involving the C-H bonds of the methyl groups provides electronic stabilization while simultaneously creating substantial steric hindrance [18]. The tert-butyl groups exhibit donor properties through hyperconjugation, raising the energy of adjacent π* orbitals by approximately 0.17-0.21 electron volts [18] [24].
The phenyl rings in the tert-butyldiphenylsilyl group contribute both electronic and steric effects [11] [25]. The aromatic systems can participate in π-π interactions and provide additional conformational rigidity to the protecting group [25]. The phenyl rings create a steric shield around the silicon center, enhancing the kinetic stability of the silyl ether bond toward nucleophilic attack [11]. This steric protection is crucial for the group's function as a protecting group, as it prevents premature cleavage under mild reaction conditions [11] [19].
The tert-butyl ester moiety exhibits distinct electronic characteristics compared to less hindered esters [26] [27]. The electron-donating properties of the tert-butyl group through hyperconjugation reduce the electrophilicity of the carbonyl carbon, making the ester less susceptible to nucleophilic attack [26]. The steric bulk of the tert-butyl group creates significant hindrance around the carbonyl center, further reducing reactivity toward nucleophiles [27].
The carbonyl group in the ester functionality serves as an electron-withdrawing group through both inductive and resonance effects [26] [28]. The carbonyl carbon exhibits partial positive character due to the electron-withdrawing nature of the oxygen atom, while the ester oxygen can participate in resonance stabilization [28]. However, the bulky tert-butyl group limits the accessibility of the carbonyl center, reducing the magnitude of these electronic effects in chemical reactions [27].
The retrosynthetic analysis of tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate reveals multiple strategic disconnection points that lead to diverse synthetic approaches [1] [2]. The primary retrosynthetic disconnection involves cleavage of the silicon-oxygen bond, revealing the parent alcohol trans-tert-butyl 4-hydroxycyclohexanecarboxylate as the immediate precursor [3] [4]. This disconnection strategy is particularly attractive because it maintains the stereochemical integrity of the cyclohexane ring and requires only a single protection step [5] [4].
Alternative disconnection strategies include breaking the tert-butyl ester bond to reveal the corresponding carboxylic acid, or more complex disconnections involving the cyclohexane ring construction [6] [7]. The cyclohexane framework can be traced back to simpler acyclic precursors through various ring-forming reactions, including Diels-Alder cycloadditions, intramolecular aldol condensations, or metal-catalyzed cyclization reactions [8] [9]. However, these approaches typically require multiple synthetic steps and may compromise stereochemical control [10] [11].
The silicon-based protecting group strategy represents the most convergent approach, allowing for late-stage functionalization and minimizing the number of synthetic transformations required [1] [12]. Strategic considerations favor the direct protection route due to its operational simplicity and high atom economy [4] [13].
The most efficient synthetic route to tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate involves the direct silyl protection of trans-tert-butyl 4-hydroxycyclohexanecarboxylate [5] [4]. This transformation is typically accomplished using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole as a base and dimethylaminopyridine (DMAP) as a nucleophilic catalyst [1] [12].
The reaction proceeds through nucleophilic substitution at the silicon center, where the hydroxyl group acts as the nucleophile after deprotonation by imidazole [5] [4]. The mechanism involves initial formation of an imidazole-TBDPSCl complex, followed by nucleophilic attack by the alkoxide anion on the silicon atom, resulting in displacement of chloride and formation of the desired silyl ether [14] [15].
Optimal reaction conditions include dichloromethane as solvent at temperatures ranging from 0°C to room temperature [12] [5]. The reaction typically proceeds to completion within 2-6 hours, providing yields of 85-95% [4] [5]. The high efficiency of this transformation is attributed to the favorable steric environment around the secondary alcohol and the enhanced nucleophilicity imparted by the imidazole catalyst system [13] [16].
Several alternative synthetic pathways have been developed for accessing the target compound when the direct precursor is not readily available [17] [8]. One approach involves the oxidation of cyclohexanone derivatives followed by stereoselective reduction to establish the desired trans-4-hydroxycyclohexane motif [8] [7]. This sequence typically requires four steps: oxidation, reduction, esterification, and final silyl protection, resulting in moderate overall yields of 65-75% [7].
Another alternative involves the use of malonate alkylation chemistry to construct the cyclohexanecarboxylate framework [6] [9]. This approach begins with diethyl malonate and employs alkylation-cyclization sequences to build the six-membered ring with appropriate substitution patterns [9]. While this method offers good functional group tolerance, it requires harsher reaction conditions and provides yields of 70-80% [6].
A third alternative utilizes reduction-esterification sequences starting from cyclohexene-1-carboxylic acid derivatives [8] [10]. This approach offers scalability advantages but provides limited stereochemical control, typically yielding 75-85% of the desired product along with minor isomeric byproducts [10] [18].
Temperature control plays a crucial role in determining both reaction efficiency and regioselectivity in TBDPS protection reactions [4] [19]. Lower temperatures (0°C to 25°C) generally favor improved regioselectivity ratios of 8:1 to 25:1, while higher temperatures above 40°C can lead to decreased selectivity and increased formation of byproducts [5] [4]. The temperature dependence reflects the balance between kinetic and thermodynamic control in the silylation process [13] [11].
Solvent selection significantly impacts both reaction rate and selectivity [4] [20]. Dichloromethane emerges as the optimal solvent choice, providing the best combination of substrate solubility, reagent stability, and product selectivity [12] [5]. Polar solvents such as dimethylformamide (DMF) tend to reduce regioselectivity due to enhanced solvation of ionic intermediates, while less polar solvents like toluene may result in poor reagent solubility [4] [20].
The polarity of the reaction medium affects the nucleophilicity of the hydroxyl group and the electrophilicity of the silylating agent [4] [21]. In dichloromethane, the relatively low dielectric constant facilitates tight ion pairing between the base and substrate, leading to enhanced nucleophilicity and improved reaction rates [20] [22].
The choice of base and catalyst system critically influences both reaction efficiency and selectivity [5] [16]. Imidazole serves as an effective base for hydroxyl deprotonation while also acting as a nucleophilic catalyst to activate the silyl chloride [14] [23]. The addition of DMAP (4-dimethylaminopyridine) as a co-catalyst significantly accelerates the reaction through enhanced nucleophilic activation of the silicon electrophile [16] [2].
Optimal catalyst loadings typically range from 10-20% for DMAP, with imidazole used in 1.2-1.5 equivalents relative to the substrate [5] [16]. Higher catalyst loadings improve reaction selectivity but may lead to increased costs and purification challenges [23] [16]. The synergistic effect of the imidazole-DMAP combination provides superior results compared to either catalyst used individually [5] [13].
Alternative base systems include 2,6-lutidine and pyridine, which offer different steric and electronic profiles [1] [2]. Bulkier bases such as 2,6-lutidine tend to improve regioselectivity through enhanced steric discrimination, while more nucleophilic bases like DMAP accelerate reaction rates but may compromise selectivity [24] [13].
Regioselectivity in TBDPS protection reactions is governed by multiple factors including steric hindrance, electronic effects, and reaction conditions [19] [13]. The cyclohexane ring conformation plays a crucial role, with equatorial hydroxyl groups generally more accessible to silylating reagents than axial positions [11] [25]. Steric hindrance at the C-4 position significantly affects the approach of bulky silylating agents, resulting in selectivity ratios of 10:1 to 20:1 favoring less hindered positions [19] [11].
Electronic effects contribute to regioselectivity through modulation of hydroxyl group nucleophilicity [13] [26]. Electron-rich positions exhibit enhanced reactivity toward electrophilic silylating agents, while electron-withdrawing substituents reduce nucleophilicity and reaction rates [26] [27]. The combination of steric and electronic factors determines the overall selectivity profile for multi-hydroxyl substrates [19] [13].
Reaction conditions can be optimized to maximize regioselectivity through careful control of temperature, solvent, and catalyst systems [4] [19]. Lower reaction temperatures favor kinetic control and enhanced selectivity, while prolonged reaction times may lead to thermodynamic equilibration and erosion of selectivity through silyl group migration [19] [28].
Purification of tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate typically employs flash column chromatography using silica gel as the stationary phase [29] [30]. Optimal mobile phase compositions range from hexane:ethyl acetate (95:5) to (90:10), providing excellent separation of the desired product from unreacted starting materials and byproducts [31] [30]. This method consistently achieves purities of 95-98% with recoveries of 88-95% [29] [32].
Alternative purification methods include preparative thin-layer chromatography (TLC) for smaller scale preparations [31] [30]. Preparative TLC using hexane:ethyl acetate (9:1) as the developing solvent provides purities of 90-95% with recoveries of 85-92%, making it suitable for analytical scale preparations up to 5 grams [30].
Crystallization techniques can achieve the highest purities (98-99%) using hexane or petroleum ether as crystallization solvents [33] . However, crystallization recoveries are typically lower (70-85%) due to product solubility limitations [33]. This method is most suitable when highest purity is required and material loss is acceptable [32].
For larger scale preparations, distillation under reduced pressure offers an efficient purification method with recoveries of 90-95% and purities of 95-97% [35]. This technique is particularly valuable for preparations exceeding 100 grams where column chromatography becomes impractical [35] [32].